N,N-dibutyl-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
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Overview
Description
N,N-Dibutyl-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide: is a chemical compound with a complex structure and diverse applications in scientific research and industry. This compound belongs to the class of sulfonamides, which are known for their antimicrobial properties and various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibutyl-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonic acid with dibutylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. The use of green chemistry principles, such as minimizing waste and using safer solvents, is often considered in industrial production.
Chemical Reactions Analysis
Types of Reactions: N,N-Dibutyl-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.
Biology: N,N-Dibutyl-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its antimicrobial properties make it a candidate for developing new antibiotics.
Medicine: In medicine, this compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory agent and in the treatment of certain infections.
Industry: In industry, this compound is used in the production of various pharmaceuticals and agrochemicals. Its ability to act as a precursor for more complex molecules makes it valuable in the synthesis of active ingredients.
Mechanism of Action
The mechanism by which N,N-dibutyl-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, leading to a cascade of biological responses. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
N,N-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
N-Butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
N,N-Diethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
Uniqueness: N,N-Dibutyl-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is unique due to its specific structural features, such as the presence of the dibutyl group and the methyl substituent. These features contribute to its distinct chemical properties and biological activities compared to similar compounds.
Properties
IUPAC Name |
N,N-dibutyl-6-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O4S/c1-4-6-8-16(9-7-5-2)21(19,20)11-10(3)14-13(18)15-12(11)17/h4-9H2,1-3H3,(H2,14,15,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMSOQRCOZFJRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=C(NC(=O)NC1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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